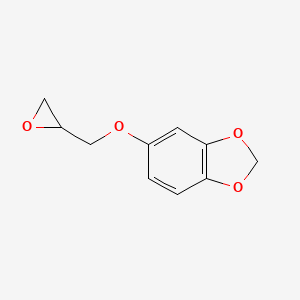

5-(oxiran-2-ylmethoxy)-2H-1,3-benzodioxole

説明

5-(oxiran-2-ylmethoxy)-2H-1,3-benzodioxole is an organic compound that features an oxirane (epoxide) ring attached to a benzodioxole moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(oxiran-2-ylmethoxy)-2H-1,3-benzodioxole typically involves the reaction of a benzodioxole derivative with an epoxide precursor. One common method includes the use of epichlorohydrin as the epoxide source. The reaction is often catalyzed by a base such as sodium hydroxide or tetrabutylammonium bromide to facilitate the formation of the oxirane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography to ensure the final product meets industrial standards.

化学反応の分析

Types of Reactions

5-(oxiran-2-ylmethoxy)-2H-1,3-benzodioxole undergoes various chemical reactions, including:

Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.

Reduction: Reduction reactions can convert the oxirane ring into an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.

Major Products Formed

Diols: Formed from the oxidation of the oxirane ring.

Alcohols: Result from the reduction of the oxirane ring.

Substituted Derivatives: Various products depending on the nucleophile used in substitution reactions.

科学的研究の応用

Epoxy Resins

One of the prominent applications of 5-(oxiran-2-ylmethoxy)-2H-1,3-benzodioxole is in the development of bio-based epoxy resins. Recent studies have highlighted its potential as a greener alternative to traditional epoxy systems.

Case Study: Curing Kinetics of Furan-Based Epoxy Resins

A study investigated the curing mechanism of a related compound, 2,5-bis[(oxiran-2-ylmethoxy)methyl]furan, with methyl nadic anhydride. The research utilized differential scanning calorimetry to analyze the curing kinetics, revealing that the activation energy for the curing process ranged from 72 to 79 kJ/mol depending on the resin composition. This indicates that compounds like this compound can be integral in formulating eco-friendly epoxy resins with favorable thermal properties .

Corrosion Inhibition

Another significant application of this compound is as a corrosion inhibitor in various industrial settings. Organic compounds with similar structures have been studied for their effectiveness in preventing metal corrosion.

Case Study: Organic Corrosion Inhibitors

Research has shown that organic molecules can interact with metallic surfaces through donor–acceptor interactions, enhancing their anticorrosive properties. The presence of functional groups in compounds like this compound may improve adsorption on metal surfaces and contribute to the formation of protective barriers against corrosion .

Synthesis of Advanced Materials

The compound can also serve as a building block for synthesizing more complex organic molecules and materials. Its epoxide group allows for various chemical reactions, making it versatile for creating polymers and other functional materials.

Table: Summary of Applications

作用機序

The mechanism of action of 5-(oxiran-2-ylmethoxy)-2H-1,3-benzodioxole involves its reactivity due to the presence of the oxirane ring. The oxirane ring is highly strained and thus reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to interact with various molecular targets, leading to the formation of new chemical bonds and the modification of existing structures. The benzodioxole moiety can also participate in π-π interactions and hydrogen bonding, further influencing the compound’s behavior in different environments .

類似化合物との比較

Similar Compounds

2-((oxiran-2-ylmethoxy)methyl)furan: Another compound with an oxirane ring attached to a furan moiety.

2,5-bis[(oxiran-2-ylmethoxy)methyl]furan: A compound with two oxirane rings attached to a furan core.

Uniqueness

5-(oxiran-2-ylmethoxy)-2H-1,3-benzodioxole is unique due to the presence of both the oxirane ring and the benzodioxole moiety. This combination imparts distinct reactivity and potential applications that are not observed in similar compounds. The benzodioxole moiety provides additional stability and potential for interactions that enhance the compound’s utility in various fields.

生物活性

5-(Oxiran-2-ylmethoxy)-2H-1,3-benzodioxole is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides an overview of the compound's synthesis, biological evaluation, and relevant case studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as benzodioxoles, which have been studied for their diverse biological activities. The synthesis of this compound typically involves methods that incorporate epoxide functionalities and methoxy groups into the benzodioxole framework.

Anticancer Activity

Research has demonstrated that derivatives of benzodioxole exhibit significant anticancer properties. For instance, a study highlighted the activity of a related compound that reduced α-fetoprotein (α-FP) secretion in Hep3B liver cancer cells, indicating potential as an anticancer agent. Specifically, compound 2a showed a reduction in cell cycle progression at the G2-M phase, suggesting it may inhibit tumor growth effectively (Table 1) .

Table 1: Anticancer Activity of Benzodioxole Derivatives

| Compound | Cell Line | α-FP Reduction (ng/ml) | G2-M Phase Arrest (%) |

|---|---|---|---|

| 2a | Hep3B | 1625.8 | 8.07 |

| Doxorubicin | Hep3B | 2519.17 | 7.4 |

Antioxidant Activity

The antioxidant potential of benzodioxole derivatives has also been explored. In vitro assays using the DPPH radical scavenging method showed that these compounds can effectively neutralize free radicals, with some exhibiting IC50 values comparable to established antioxidants like Trolox .

Table 2: Antioxidant Activity Comparison

| Compound | IC50 (µM) |

|---|---|

| Compound 2a | 39.85 |

| Compound 2b | 79.95 |

| Trolox | 7.72 |

The mechanism by which this compound exerts its biological effects may involve multiple pathways:

- Cell Cycle Modulation : The compound appears to induce cell cycle arrest in cancer cells, particularly at the G2-M phase, which is critical for preventing tumor proliferation.

- Antioxidative Stress Response : The ability to scavenge free radicals contributes to its protective effects against oxidative stress, a common pathway in cancer progression.

Case Studies and Research Findings

Several studies have documented the biological activity of benzodioxole derivatives:

- Study on Hep3B Cells : A significant reduction in α-FP levels was observed with compound 2a treatment, alongside notable cell cycle arrest (8.07% in G2-M phase), indicating strong anticancer potential.

- Antioxidant Evaluation : Compounds were assessed using DPPH assays, demonstrating varying degrees of antioxidant activity, with some compounds showing promising results compared to standard antioxidants.

特性

IUPAC Name |

5-(oxiran-2-ylmethoxy)-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-2-9-10(14-6-13-9)3-7(1)11-4-8-5-12-8/h1-3,8H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YETPZTCSSANWOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70516729 | |

| Record name | 5-[(Oxiran-2-yl)methoxy]-2H-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70516729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38417-65-1 | |

| Record name | 5-[(Oxiran-2-yl)methoxy]-2H-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70516729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。